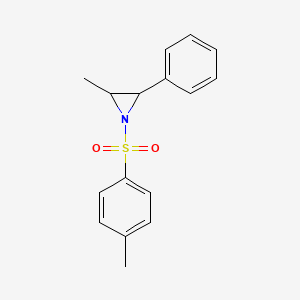
2-Methyl-3-phenyl-1-tosylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenyl-1-tosylaziridine is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring structure. The presence of the tosyl group (p-toluenesulfonyl) enhances the stability of the aziridine ring and makes it a useful intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-1-tosylaziridine can be achieved through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This method is efficient and provides high diastereoselectivity . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of bismuth triflate, which also yields high diastereoselectivity .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the cyclization of haloamines or amino alcohols. For example, the reaction of olefins with TsNClNa·3H2O in the presence of phenyltrimethyl-ammonium tribromide (PTAB) in acetonitrile at room temperature .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenyl-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain compounds.
Oxidation and Reduction: The aziridine ring can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic ring opening.
Substitution Reactions: The tosyl group can be substituted with other functional groups, providing a pathway to diverse derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Bismuth triflate, phenyltrimethyl-ammonium tribromide.
Solvents: Acetonitrile, ethyl acetate.
Major Products Formed
The major products formed from the reactions of this compound include open-chain amines, alcohols, and thiols, depending on the nucleophile used .
Scientific Research Applications
2-Methyl-3-phenyl-1-tosylaziridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-1-tosylaziridine primarily involves the nucleophilic ring opening of the aziridine ring. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles, leading to the formation of open-chain compounds. The presence of the tosyl group stabilizes the intermediate and facilitates the reaction .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
N-Tosylaziridine: Similar structure but without the methyl and phenyl substituents.
2-Phenyl-1-tosylaziridine: Lacks the methyl group but has a similar structure.
Uniqueness
2-Methyl-3-phenyl-1-tosylaziridine is unique due to the presence of both methyl and phenyl groups, which enhance its reactivity and provide additional sites for functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C16H17NO2S |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C16H17NO2S/c1-12-8-10-15(11-9-12)20(18,19)17-13(2)16(17)14-6-4-3-5-7-14/h3-11,13,16H,1-2H3 |
InChI Key |
VFDVJMZURMPFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1S(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


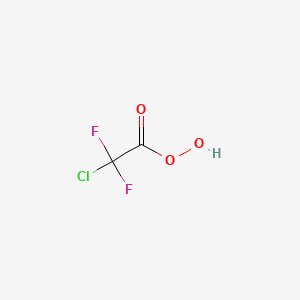

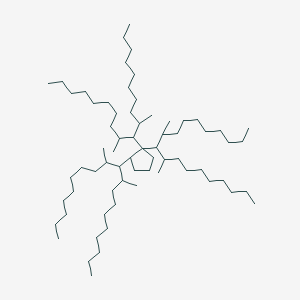

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

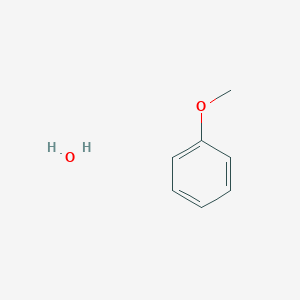
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
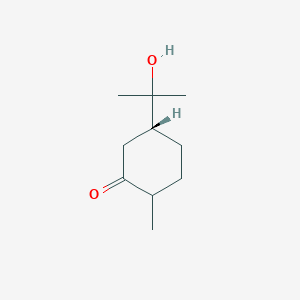
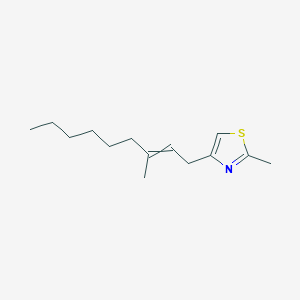
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)


